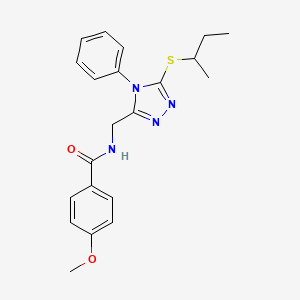

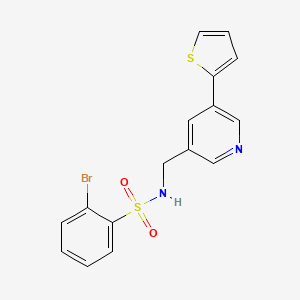

![molecular formula C7H7N3 B3005726 5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-06-9](/img/structure/B3005726.png)

5-methyl-1H-pyrazolo[3,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse applications in the field of medicinal chemistry due to their biological activity. The structure of 5-methyl-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a pyridine ring, with a methyl group attached to the fifth position of the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields . Another method includes the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones, leading to the formation of new pyrazolo[3,4-b]pyridines . Additionally, a [3+1+1+1] cyclization reaction using malononitrile as a C1 synthon has been established for the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridine derivatives . Furthermore, fluorine-containing pyrazoles have been synthesized and used in condensation reactions to form 1H-pyrazolo[3,4-b]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For instance, mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and their crystalline architectures have been elucidated through X-ray single crystal diffraction, revealing different coordination geometries . The structure elucidation of 4,5-dihydropyrazolo[3,4-b]pyridines is based on NMR measurements and X-ray diffraction .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can undergo various chemical reactions. For example, the treatment of 4,5-dihydropyrazolo[3,4-b]pyridines with N-bromosuccinimide leads to the formation of pyrazolo[3,4-b]pyridines . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles has been shown to form pyrazolo[1,5-a]pyridin-5-ols, which may bear substituents at different positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines are influenced by their molecular structure. The photoluminescent properties of the ligand and its complexes have been studied in methanol solution at room temperature . The crystal packing of certain derivatives is characterized by specific interactions, such as C—Cl⋯π interactions . The solubility, melting points, and stability of these compounds can vary significantly depending on the substituents and the nature of the fused rings.

科学的研究の応用

Synthesis and Chemical Properties

Ultrasound-Promoted Synthesis : Fused polycyclic derivatives of 5-methyl-1H-pyrazolo[3,4-c]pyridine were synthesized using ultrasound irradiation, demonstrating a rapid and efficient method for producing these compounds with high yields (Nikpassand et al., 2010).

Microwave-Assisted Synthesis in Water : A one-pot condensation method facilitated the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in aqueous media, proving useful for preparing N-fused heterocycles (Polo et al., 2017).

Ionic Liquid Synthesis : The reaction of specific amines with α,β-unsaturated ketones in ionic liquid without a catalyst resulted in the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, highlighting a milder, environmentally friendly synthesis approach (Shi et al., 2010).

Biomedical Applications

Antibacterial Activity : Certain 5-methyl-1H-pyrazolo[3,4-c]pyridine derivatives exhibited promising antibacterial properties against various bacterial strains, indicating their potential as antibacterial agents (Maqbool et al., 2014).

Antiviral Activity : Derivatives of 5-methyl-1H-pyrazolo[3,4-c]pyridine showed efficacy against viruses like Herpes simplex, highlighting their potential in antiviral drug development (Bernardino et al., 2007).

Materials Science

Corrosion Inhibition : Aryl pyrazolo pyridine derivatives demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, suggesting their application in material preservation (Sudheer & Quraishi, 2015).

Optical and Quantum Electronics : Certain pyrazolo[4,3-b]pyridine derivatives were utilized in the development of devices showcasing photovoltaic properties and thermal stability, indicating their potential in electronics (El-Menyawy et al., 2019).

Safety And Hazards

The safety data sheet of a similar compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

将来の方向性

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives involve the development of new synthetic strategies and approaches . There is also interest in the potential applications of these compounds in fragment-based drug discovery due to their prevalence in biologically active compounds .

特性

IUPAC Name |

5-methyl-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNOLUZNGMBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-pyrazolo[3,4-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

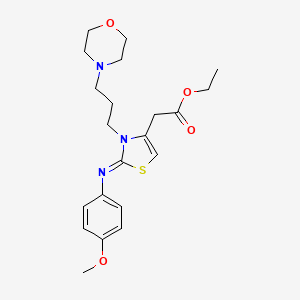

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

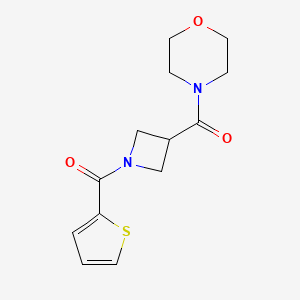

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

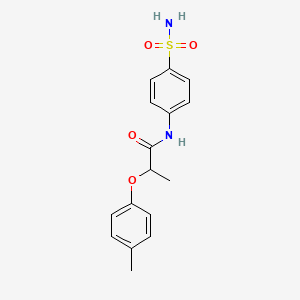

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)